molecular formula C17H20N2O2S B2596191 2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396766-74-7

2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2596191
CAS No.: 1396766-74-7
M. Wt: 316.42
InChI Key: IFMGFPFHZZCJDO-UHFFFAOYSA-N
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Description

2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic compound that features a piperazine ring substituted with a benzoyl group, a thiophene ring, and an ethan-1-ol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, a benzoyl group can be introduced through acylation reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Ethan-1-ol Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethan-1-ol group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions involving alkyl halides or sulfonates.

Major Products

    Oxidation: Benzoyl derivatives, thiophene carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as ligands in catalytic reactions.

    Material Science: Incorporation into polymers for advanced materials.

Biology

    Pharmacology: Investigation as potential drug candidates for various diseases.

    Biochemistry: Study of interactions with biological macromolecules.

Medicine

    Therapeutics: Potential use in the development of new medications.

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Industry: Use as intermediates in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzoylpiperazin-1-yl)-1-phenylethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(4-benzoylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol may impart unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.

Biological Activity

2-(4-benzoylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{17}H_{20}N_2OS
  • Molecular Weight : 304.42 g/mol

The compound features a piperazine ring, a thiophene moiety, and a benzoyl group, which may contribute to its biological activities.

1. Affinity for Serotonin Receptors

Research indicates that compounds with similar structures exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. For instance, a related compound demonstrated a micromolar affinity (K(i) = 2.30 μM) toward these receptors, suggesting that this compound may also interact with serotonin pathways, potentially influencing mood and anxiety disorders .

2. Anticancer Activity

The anticancer potential of derivatives similar to this compound has been explored through in vitro studies. For example, certain thiophene derivatives have shown promising results against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines when compared to standard drugs like cisplatin . This suggests that the incorporation of thiophene in the structure may enhance anticancer activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Serotonergic Modulation : By binding to serotonin receptors, the compound may modulate neurotransmitter levels, influencing various physiological responses.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated by alterations in signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

StudyFindings
Study on Serotonin Affinity The compound's structural analogs showed significant binding affinity to 5-HT1A receptors, indicating potential for mood regulation .
Anticancer Activity Assessment In vitro studies demonstrated that related thiophene compounds inhibited growth in HepG2 and A549 cell lines, suggesting potential therapeutic applications in oncology .
Mechanistic Insights Molecular docking studies revealed favorable interactions with dihydrofolate reductase (DHFR), a target for many anticancer drugs .

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14/h1-7,12,15,20H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMGFPFHZZCJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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